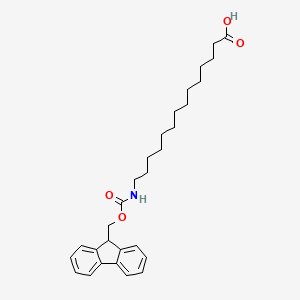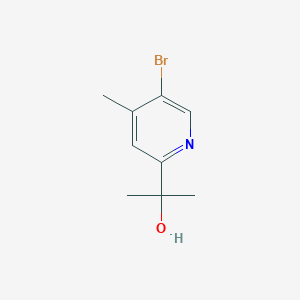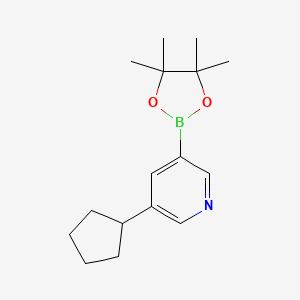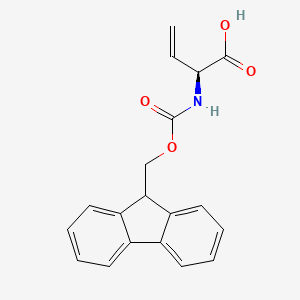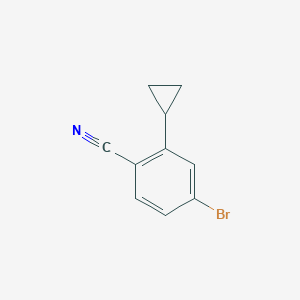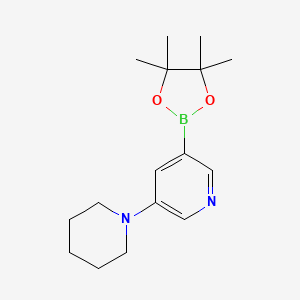
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester (2-CBT-BAPE) is a synthetic compound with a wide range of applications in scientific research. It is an organoboron compound, and its chemical structure consists of a boronic acid ester linked to a thiazole ring. Its unique structure makes it a valuable tool for a variety of organic reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. In addition, it is also used in a variety of biochemical and physiological studies due to its ability to act as a potent inhibitor of enzymes.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is used in a variety of scientific research applications due to its unique structure. It is commonly used in organic reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. It can also be used in the synthesis of heterocycles, and it is a useful tool for the synthesis of complex molecules. In addition, it can be used in the synthesis of phosphonates, sulfonates, and other organoboron compounds.
Mécanisme D'action
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester acts as a potent inhibitor of enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as the effects of different compounds on enzyme activity.
Biochemical and Physiological Effects
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester has been studied for its effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to affect the expression of genes involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is a valuable tool for a variety of laboratory experiments. Its unique structure allows it to be used in a variety of organic reactions, and its ability to act as an enzyme inhibitor makes it useful for biochemical and physiological studies. However, it is important to note that it can be toxic at high concentrations, and it can be difficult to separate the two isomers.
Orientations Futures
The potential applications of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester are vast, and further research is needed to explore its full potential. Possible future directions include further study of its effects on biochemical and physiological processes, as well as its potential use in the synthesis of complex molecules. Additionally, further research could be done to explore the use of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester in drug delivery systems, as well as its potential use as a therapeutic agent.
Méthodes De Synthèse
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-methylthiazole and 2-bromo-4-methylthiazole with 2-cyclohexyloxyboronic acid pinacol ester. This reaction yields a mixture of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester and 4-CBT-BAPE. The second step involves the separation of the two isomers via column chromatography. The use of a silica gel column with a gradient of ethyl acetate in hexane is the most effective method for separating the two isomers.
Propriétés
IUPAC Name |
2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(21-12)18-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKSKALOISWUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester | |
CAS RN |
1352652-25-5 |
Source


|
| Record name | Thiazole, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352652-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






